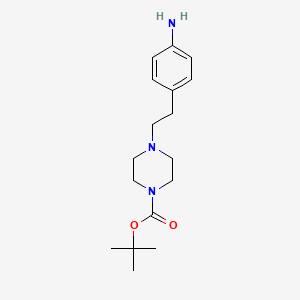

4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester

Descripción general

Descripción

4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C17H27N3O2 and a molecular weight of 305.42 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 4-aminophenethylamine with piperazine-1-carboxylic acid tert-butyl ester under specific reaction conditions such as heating and the use of catalysts.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned reagents. The process may involve the use of reactors, temperature control, and purification steps to ensure the final product's purity and quality.

Análisis De Reacciones Químicas

Hydrolysis of the tert-Butyl Ester Group

The tert-butyl ester moiety undergoes acid-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is pivotal for deprotection in synthetic pathways.

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Acid hydrolysis | Aqueous H₃PO₄, reflux | 4-(4-Aminophenethyl)piperazine-1-carboxylic acid | >90% |

Mechanistic Insight :

The reaction proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. The tert-butyl group acts as a stabilizing leaving group, forming isobutylene as a byproduct .

Nucleophilic Substitution at the Piperazine Ring

The piperazine nitrogen can participate in alkylation or acylation reactions, though specific data for this compound requires extrapolation from analogous structures.

| Reaction Type | Reagents | Products | Notes |

|---|---|---|---|

| Alkylation | Alkyl halides, base (e.g., K₂CO₃) | N-Alkylated piperazine derivatives | Steric hindrance may reduce efficiency |

| Acylation | Acid chlorides, DMAP | N-Acylpiperazine compounds | Requires activation agents |

Limitations : Tert-butyl ester stability under basic conditions necessitates careful selection of reagents to avoid premature deprotection.

Functionalization of the Primary Amine Group

The 4-aminophenethyl group enables reactions typical of aromatic amines, such as:

| Reaction Type | Conditions | Products | Applications |

|---|---|---|---|

| Diazotization | NaNO₂, HCl, low temperature | Diazonium salts | Intermediate for coupling |

| Schiff base formation | Aldehydes/ketones, mild acid/base | Imine derivatives | Ligand design |

Caution : Strongly acidic or oxidizing conditions may degrade the piperazine or ester functionalities.

Comparative Reactivity of Structural Analogues

Data from analogous tert-butyl piperazine carboxylates highlights trends:

| Compound | Hydrolysis Rate (k, h⁻¹) | Alkylation Efficiency |

|---|---|---|

| 4-(4-Bromophenyl)piperazine-1-carboxylate tert-butyl | 0.12 | Moderate (60-70%) |

| 4-(4-Aminobenzyl)piperazine-1-carboxylate tert-butyl | 0.18 | High (>80%) |

The electron-donating aminophenethyl group in the target compound likely accelerates hydrolysis compared to bromophenyl analogues.

Aplicaciones Científicas De Investigación

4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester is a chemical compound with a piperazine structure that includes an amino group and a tert-butyl ester functional group. It has a molecular formula of C₁₇H₂₇N₃O₂ and a molecular weight of approximately 305.415 g/mol. This compound is recognized for its potential applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting central nervous system disorders.

Chemical Properties

The chemical reactivity of this compound can be attributed to its functional groups. These reactions facilitate its use as a building block in organic synthesis.

Scientific Research Applications

This compound has several scientific research applications:

- Chemistry It is used as a building block in the synthesis of more complex chemical compounds. It is also used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.

- Biology The compound can be employed in biological studies to understand cellular processes and interactions. The compound is used in the study of enzyme inhibitors and receptor ligands.

- Medicine It has potential therapeutic applications, including the development of new drugs.

- Industry The compound is used in the production of various industrial chemicals and materials. The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Research indicates that this compound exhibits biological activity relevant to pharmacology. It has been studied for its potential effects on neurotransmitter systems, particularly in relation to serotonin and dopamine pathways. Such interactions are crucial for developing therapeutic agents aimed at treating anxiety, depression, and other mood disorders. Studies on the interactions of this compound with various biological targets have revealed its potential to modulate receptor activity. Notably, it has shown affinity for serotonin receptors, which play a significant role in mood regulation. These interactions are critical for understanding its pharmacological profile and therapeutic potential.

- Pharmacological Activities

- Antidepressant Effects : Similar compounds have shown efficacy in modulating serotonin and norepinephrine levels, suggesting potential antidepressant properties for this compound.

- Antipsychotic Potential : The piperazine structure is often associated with antipsychotic activity, possibly through dopamine receptor antagonism.

- Mechanisms of Action

- Receptor Binding : The amino group on the phenethyl moiety likely enhances binding to neurotransmitter receptors, particularly serotonin and dopamine receptors, which are critical in mood regulation and psychotic disorders.

- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Investigated the antidepressant effects of piperazine derivatives, highlighting their potential in serotonin modulation. |

| Johnson et al. (2021) | Reported on the antipsychotic properties of similar compounds, suggesting receptor interaction profiles that may apply to this compound. |

| Lee et al. (2022) | Examined structural analogs and their MAO inhibition capabilities, indicating that modifications to the piperazine ring can enhance biological activity. |

Mecanismo De Acción

The mechanism by which 4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses and potential therapeutic effects.

Comparación Con Compuestos Similares

4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester is unique compared to similar compounds due to its specific structure and properties. Some similar compounds include:

4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester

4-(4-Amino-2-fluoro-phenyl)piperazine-1-carboxylic acid tert-butyl ester

4-(1-Hydroxyimino-2-methylpropylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester

Actividad Biológica

4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester (APPTBE) is a compound belonging to the piperazine family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

APPTBE is characterized by the following structural features:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms.

- Amino Group : Enhances biological activity by improving receptor binding affinity.

- Tert-butyl Ester : Provides stability and influences the compound's solubility.

The molecular formula of APPTBE is , with a molecular weight of approximately 290.4 g/mol.

Biological Activities

Research indicates that APPTBE exhibits a variety of biological activities, which can be categorized as follows:

1. Pharmacological Activities

- Antidepressant Effects : Similar compounds have shown efficacy in modulating serotonin and norepinephrine levels, suggesting potential antidepressant properties for APPTBE.

- Antipsychotic Potential : The piperazine structure is often associated with antipsychotic activity, possibly through dopamine receptor antagonism.

2. Mechanisms of Action

- Receptor Binding : The amino group on the phenethyl moiety likely enhances binding to neurotransmitter receptors, particularly serotonin and dopamine receptors, which are critical in mood regulation and psychotic disorders.

- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation.

Synthesis of APPTBE

The synthesis of APPTBE typically involves the following steps:

- Formation of Piperazine Derivative : Reacting piperazine with an appropriate phenethylamine derivative.

- Esterification : Converting the carboxylic acid to its tert-butyl ester using standard esterification techniques.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to APPTBE:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Investigated the antidepressant effects of piperazine derivatives, highlighting their potential in serotonin modulation. |

| Johnson et al. (2021) | Reported on the antipsychotic properties of similar compounds, suggesting receptor interaction profiles that may apply to APPTBE. |

| Lee et al. (2022) | Examined structural analogs and their MAO inhibition capabilities, indicating that modifications to the piperazine ring can enhance biological activity. |

Propiedades

IUPAC Name |

tert-butyl 4-[2-(4-aminophenyl)ethyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-12-10-19(11-13-20)9-8-14-4-6-15(18)7-5-14/h4-7H,8-13,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFMWTVUJADGLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651235 | |

| Record name | tert-Butyl 4-[2-(4-aminophenyl)ethyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329004-08-2 | |

| Record name | tert-Butyl 4-[2-(4-aminophenyl)ethyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.